

4-(diethylamino)but-2-yn-1-ol IUPAC name and chemical structure

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Compound of Interest

Compound Name: 4-(Diethylamino)-2-butyn-1-ol

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A Technical Guide to 4-(diethylamino)but-2-yn-1-ol

This guide provides an in-depth overview of 4-(diethylamino)but-2-yn-1-ol, a key chemical intermediate. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and applications.

Chemical Identity and Structure

The compound with the systematic name 4-(diethylamino)but-2-yn-1-ol is a substituted aminobutyne derivative.

- IUPAC Name: 4-(diethylamino)but-2-yn-1-ol[1][2][3][4]
- CAS Number: 10575-25-4[1][5]
- Molecular Formula: C₈H₁₅NO[1][4][5][6][7]
- Synonyms: **4-(Diethylamino)-2-butyn-1-ol**, 1-(Diethylamino)-2-butyn-4-ol, 1-(N,N-Diethylamino)-4-hydroxy-2-butyne[1][2][7]

The chemical structure consists of a butynol backbone with a diethylamino group attached at the fourth carbon and a primary alcohol at the first carbon.





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Caption: 2D Chemical Structure of 4-(diethylamino)but-2-yn-1-ol.

Physicochemical Properties

A summary of the key quantitative data for 4-(diethylamino)but-2-yn-1-ol is presented below. These properties are crucial for its handling, application in synthesis, and analytical characterization.

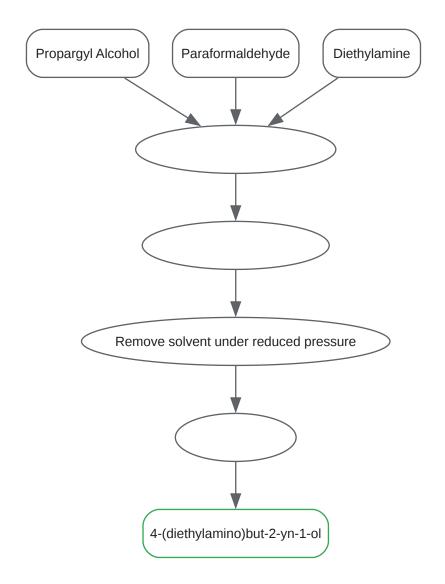
| Property | Value | Reference(s) |
|------------------|---|--------------------|
| Molecular Weight | 141.21 g/mol | [1][4][5][6][7][8] |
| Appearance | White solid or transparent liquid | [2][8] |
| Density | 0.952 g/mL at 25 °C | [6][8] |
| Melting Point | 32 °C | [2] |
| Boiling Point | 222.4 - 232 °C at 760 mmHg | [2][5] |
| Flash Point | 89.7 - 104.4 °C (closed cup) | [5] |
| Refractive Index | n20/D 1.479 | [5] |
| Water Solubility | 11 g/L at 25 °C | [5] |
| Solubility | Soluble in DMSO (55 mg/mL), Chloroform, Ethyl Acetate, Methanol | [2][5][8] |
| pKa (Predicted) | 13.01 ± 0.10 | [5] |

Experimental Protocols



4-(diethylamino)but-2-yn-1-ol is commonly synthesized through a Mannich-type reaction. This method involves the aminoalkylation of an acidic proton located on the terminal alkyne of propargyl alcohol.

Reaction Scheme: Propargyl alcohol + Paraformaldehyde + Diethylamine \rightarrow 4-(diethylamino)but-2-yn-1-ol



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Caption: General workflow for the synthesis of 4-(diethylamino)but-2-yn-1-ol.

Detailed Methodology: A detailed protocol for the synthesis is as follows[9]:



- A mixture of propargyl alcohol (0.1 mol), paraformaldehyde (0.1 mol), and diethylamine (0.15 mol) is prepared in dioxane (100 mL).
- The reaction mixture is heated to reflux and maintained at this temperature for 4 hours.
- Following the reflux period, the solvent (dioxane) is removed under reduced pressure.
- The resulting residue is then purified by distillation to yield the final product, 4-(diethylamino)-2-butyn-1-ol.

An alternative procedure described in a patent involves the use of copper(II) acetate as a catalyst in the reaction mixture[10].

The identity and purity of the synthesized compound can be confirmed using standard analytical techniques. Spectroscopic data, including 1H NMR, 13C NMR, IR, and Mass Spectrometry, are available for this compound from various chemical suppliers and databases[11][12].

Applications in Drug Development

4-(diethylamino)but-2-yn-1-ol is a significant intermediate in the synthesis of the anticholinergic drug Oxybutynin[2][13]. Oxybutynin is used to treat overactive bladder.

The synthesis of Oxybutynin involves the esterification of 4-(diethylamino)but-2-yn-1-ol with α-cyclohexyl-α-hydroxybenzeneacetic acid. This coupling reaction is typically facilitated by a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP)[9]. The compound is also noted as a known human metabolite of (S)-oxybutynin and is listed as an impurity of Oxybutynin[1][2][7].

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